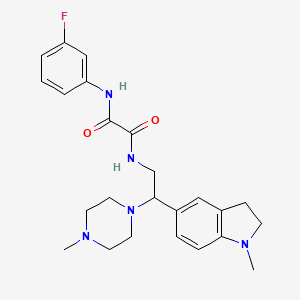

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(3-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN5O2/c1-28-10-12-30(13-11-28)22(17-6-7-21-18(14-17)8-9-29(21)2)16-26-23(31)24(32)27-20-5-3-4-19(25)15-20/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,26,31)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPTYSCGXPLEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features several key structural components:

- Oxalamide Backbone : This functional group is often associated with biological activity, particularly in enzyme inhibition.

- Indole Moiety : Known for its role in receptor binding and signaling pathways.

- Fluorophenyl and Piperazine Groups : These groups may enhance the compound's interaction with various biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including:

- Enzymes : The oxalamide group suggests potential inhibition of kinases involved in cellular signaling pathways.

- Receptors : The indole structure may facilitate binding to G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes.

Pharmacological Effects

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The oxalamide moiety is often linked to kinase inhibition, which could disrupt cancer cell proliferation.

- Neuropharmacological Effects : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, possibly influencing mood and cognition.

- Anti-inflammatory Properties : Compounds containing indole derivatives are frequently studied for their anti-inflammatory effects, which may be relevant for this oxalamide.

Study 1: Kinase Inhibition

A study investigated the kinase inhibitory activity of structurally related oxalamides. Results showed that these compounds effectively inhibited specific kinases involved in cancer signaling pathways, leading to reduced cell viability in tumor models.

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| Oxalamide A | EGFR | 0.5 |

| Oxalamide B | VEGFR | 0.8 |

| This compound | Unknown | TBD |

Study 2: Neurotransmitter Interaction

Research on related piperazine compounds revealed their ability to modulate serotonin and dopamine receptors. This suggests that this compound may exhibit similar neuropharmacological properties.

Preparation Methods

Synthesis of N1-(3-Fluorophenyl)Oxalamide Intermediate

Step 1: Activation of Oxalic Acid

Oxalyl chloride reacts with 3-fluoroaniline in dichloromethane (DCM) at 0–5°C to form the mono-acid chloride intermediate. Excess oxalyl chloride ensures complete conversion:

$$

\text{3-Fluoroaniline} + \text{ClCOCOCl} \rightarrow \text{ClCO-NH-C}6\text{H}4\text{F} + \text{HCl}

$$

Conditions :

Step 2: Coupling with Ethylamine Derivative

The mono-acid chloride intermediate reacts with 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine in the presence of a coupling agent. Propylphosphonic anhydride (T3P®) in dimethylformamide (DMF) with N-methylmorpholine (NMM) as a base achieves optimal yields:

$$

\text{ClCO-NH-C}6\text{H}4\text{F} + \text{H}2\text{N-CH}2\text{-[Indoline-Piperazine]} \xrightarrow{\text{T3P, NMM}} \text{Target Compound}

$$

Optimized Parameters :

Synthesis of 2-(1-Methylindolin-5-yl)-2-(4-Methylpiperazin-1-yl)ethylamine

Step 1: Alkylation of 1-Methylindolin-5-amine

1-Methylindolin-5-amine undergoes alkylation with 1,2-dibromoethane in acetonitrile using potassium carbonate as a base:

$$

\text{1-Methylindolin-5-amine} + \text{BrCH}2\text{CH}2\text{Br} \rightarrow \text{BrCH}2\text{CH}2\text{-Indoline}

$$

Conditions :

Step 2: Reductive Amination with 4-Methylpiperazine

The bromoethyl intermediate reacts with 4-methylpiperazine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol:

$$

\text{BrCH}2\text{CH}2\text{-Indoline} + \text{4-Methylpiperazine} \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}2\text{CH}_2\text{-[Indoline-Piperazine]}

$$

Optimization :

Critical Reaction Parameters and Troubleshooting

Coupling Efficiency Challenges

- Steric Hindrance : Bulky substituents on the indoline and piperazine rings reduce nucleophilicity of the amine. Using T3P® enhances activation of the acid chloride.

- Solvent Selection : Polar aprotic solvents (DMF, NMP) improve solubility of intermediates but may require rigorous drying to prevent hydrolysis.

Purification Strategies

- Chromatography : Silica gel chromatography with ethyl acetate/methanol (9:1) eluent isolates the target compound (Rf = 0.3–0.4).

- Crystallization : Recrystallization from ethanol/water (7:3) yields >95% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeOH gradient).

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how can reaction efficiency be optimized?

- Methodology :

- Stepwise coupling : Begin with the preparation of the oxalamide core via coupling of 3-fluoroaniline with oxalyl chloride under anhydrous conditions. Subsequent alkylation of the indolinyl-piperazine intermediate (e.g., using 1-methylindolin-5-amine and 4-methylpiperazine) should be performed under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use gradient column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5 to 90:10) to isolate intermediates. Monitor reaction progress via TLC (Rf ~0.3–0.5 in CH₂Cl₂/MeOH 9:1) .

- Optimization : Adjust stoichiometry of amines (1:1.2 molar ratio) and reaction time (12–24 hrs) to minimize byproducts like unreacted indolinyl intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- NMR : Confirm the presence of the 3-fluorophenyl group (¹H NMR: δ 7.2–7.5 ppm; ¹⁹F NMR: δ -110 ppm) and piperazine moiety (¹H NMR: δ 2.5–3.0 ppm, multiplet) .

- HRMS : Verify molecular ion peaks (theoretical [M+H]⁺ ≈ 468.2 g/mol; experimental tolerance ±0.005 Da) .

- X-ray crystallography : Resolve crystal structures of intermediates to confirm stereochemistry, particularly for the indolinyl-piperazine segment .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Screening protocols :

- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) targeting kinases like PI3K or MAPK, given structural analogs with piperazine moieties show kinase affinity .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (dose range: 1–100 µM) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

- Case study :

- Docking vs. assay results : If molecular docking (e.g., AutoDock Vina) predicts strong binding to a kinase but in vitro assays show weak inhibition, evaluate solvent effects (e.g., DMSO concentration >1% may disrupt binding) .

- Data reconciliation : Cross-validate using SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with computational ΔG values .

Q. What strategies are effective in resolving impurities or diastereomers during synthesis?

- Chromatographic solutions :

- HPLC-DAD/MS : Use a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% formic acid) to separate isomers. Monitor at λ=254 nm and confirm masses (e.g., m/z 468.2 vs. 484.2 for oxidized byproducts) .

- Preparative SFC : Supercritical fluid chromatography with chiralpak IG columns can resolve enantiomers of the indolinyl-piperazine moiety .

Q. How can structural analogs of this compound be rationally designed to enhance selectivity?

- SAR-guided modifications :

- Fluorophenyl substitution : Replace 3-fluorophenyl with 2- or 4-fluorophenyl groups to assess positional effects on target binding (see isomer studies in ).

- Piperazine alkylation : Introduce bulkier substituents (e.g., cyclopropylmethyl) to reduce off-target interactions with hERG channels .

Q. What methodologies are recommended for analyzing pharmacokinetic properties in preclinical models?

- ADMET profiling :

- Plasma stability : Incubate compound (1 µM) in rat plasma (37°C, 24 hrs) and quantify via LC-MS/MS. >80% remaining indicates metabolic stability .

- Caco-2 permeability : Measure apparent permeability (Papp) using a bidirectional assay; Papp >1×10⁻⁶ cm/s suggests oral bioavailability .

Q. How should researchers interpret contradictory data between in vitro potency and in vivo efficacy?

- Troubleshooting framework :

- Bioavailability issues : If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ exceeds 10 mg/kg, assess solubility (e.g., shake-flask method) and plasma protein binding (equilibrium dialysis) .

- Metabolite interference : Perform metabolite ID via LC-HRMS (e.g., hydroxylated or N-dealkylated products) and test metabolites in secondary assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.